Product packaging for Humulene(Cat. No.:CAS No. 8063-14-7)

Humulene

Cat. No.: B10785927
CAS No.: 8063-14-7
M. Wt: 204.35 g/mol
InChI Key: FAMPSKZZVDUYOS-HRGUGZIWSA-N

Description

Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene (C15H24) found in the essential oils of a wide variety of plants, including hops ( Humulus lupulus ), cannabis, sage, and ginger . This compound is an isomer of β-caryophyllene, from which it is differentiated by its open-ring structure . As a volatile organic compound, it contributes to the distinctive earthy, woody, and spicy aromas of these plants . Researchers are actively investigating this compound for its broad and promising pharmacological properties, which include potent anti-inflammatory, anticancer, and antimicrobial activities, making it a valuable compound for preclinical research . In vitro studies have demonstrated that this compound exhibits significant cytotoxic and antiproliferative effects against a range of adenocarcinoma cell lines, including colorectal, pulmonary, breast, prostatic, and ovarian cancers . The proposed mechanisms of action for its anticancer activity include the induction of mitochondrial dysfunction, diminished intracellular glutathione levels, and the induction of oxidative stress and apoptosis . Furthermore, this compound has been shown to enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin and 5-fluorouracil, suggesting a potential role as an adjunctive therapy . Its robust anti-inflammatory properties have been validated in multiple model systems. In rodent studies, oral administration of this compound (at 50 mg/kg) was effective in reducing inflammation markers in models of paw oedema and ovalbumin-induced airway inflammation . The anti-inflammatory mechanism appears to involve the downregulation of nuclear factor-kappa B (NF-κB) activation, leading to reduced expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α . A specific study on human macrophages showed a 60% inhibition of IL-6 release after exposure to this compound . Additional in vivo research also indicates that this compound can act as a cannabimimetic agent through interactions with cannabinoid type 1 (CB1) and adenosine A2a receptors . Beyond inflammation and oncology, research models indicate other therapeutic potentials. This compound has demonstrated a protective effect against acute gastric mucosal injury in a rat model of HCl/ethanol-induced gastritis by enhancing mucosal integrity, upregulating protective factors like Mucin 5AC, and suppressing histamine release . Its antimicrobial and insect-repellent activities are also subjects of ongoing investigation . This product is provided for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B10785927 Humulene CAS No. 8063-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene
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InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6+,13-7+,14-10+
Source PubChem
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InChI Key

FAMPSKZZVDUYOS-HRGUGZIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C=CCC(=CCC1)C)(C)C
Source PubChem
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Isomeric SMILES

C/C/1=C\CC(/C=C/C/C(=C/CC1)/C)(C)C
Source PubChem
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Molecular Formula

C15H24
Source PubChem
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DSSTOX Substance ID

DTXSID30858793
Record name Humulene
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Molecular Weight

204.35 g/mol
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Physical Description

Solid
Record name alpha-Humulene
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Boiling Point

99.00 to 100.00 °C. @ 3.00 mm Hg
Record name alpha-Humulene
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CAS No.

6753-98-6
Record name Humulene
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Record name 1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)-
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Record name HUMULENE
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Record name alpha-Humulene
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Melting Point

< 25 °C
Record name alpha-Humulene
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Biosynthetic Pathways and Molecular Enzymology of α Humulene

Precursor Substrate Utilization: Farnesyl Diphosphate (B83284) (FPP)

The universal precursor for the biosynthesis of all sesquiterpenes, including α-humulene, is farnesyl diphosphate (FPP). thieme-connect.comnih.govwikipedia.org FPP is a 15-carbon isoprenoid diphosphate. It is synthesized through the mevalonate (B85504) (MVA) pathway in the cytoplasm of eukaryotic cells and some bacteria, or the methylerythritol phosphate (B84403) (MEP) pathway primarily found in prokaryotes and plant plastids. nih.govmdpi.com For sesquiterpene biosynthesis in plants and engineered microbial systems, the MVA pathway is typically the primary source of FPP. nih.gov The synthesis of FPP involves the condensation of two five-carbon units, isopentenyl diphosphate (IPP), and one five-carbon unit, dimethylallyl diphosphate (DMAPP), catalyzed by the enzyme FPP synthase. mdpi.com

Mechanistic Enzymology of Sesquiterpene Synthases in α-Humulene Formation

The cyclization of the linear FPP precursor to form the cyclic structure of α-humulene is catalyzed by a specific class of enzymes known as sesquiterpene synthases, or more specifically, α-humulene synthases. wikipedia.orgrhea-db.orguniprot.org These enzymes belong to the class I terpene cyclases. nih.gov

Class I terpene cyclases share conserved structural features, including an α-helical fold and characteristic aspartate-rich motifs, such as DDxxD and NSE/DTE. nih.gov These motifs are crucial for coordinating a trinuclear magnesium (Mg²⁺) cluster within the enzyme's active site. nih.gov The Mg²⁺ cluster plays a vital role in binding the FPP substrate and initiating the catalytic cascade by facilitating the cleavage of the diphosphate group from FPP. nih.gov

The departure of the diphosphate group generates a highly reactive allylic cation intermediate. nih.gov This unstable carbocation then undergoes a series of precise intramolecular cyclization and rearrangement reactions guided by the enzyme's active site architecture. nih.gov In the case of α-humulene synthase, these steps lead to the formation of the characteristic 11-membered ring structure of α-humulene. wikipedia.orgnih.gov Mechanistic studies suggest the involvement of specific carbocation intermediates, such as a humulyl cation, in the cyclization process. biorxiv.orgresearchgate.net The precise folding and amino acid residues within the active site of the synthase dictate the regioselectivity and stereoselectivity of these cyclization and rearrangement steps, ultimately determining the final sesquiterpene product. nih.gov Examples of functionally characterized α-humulene synthases include ZSS1 from Zingiber zerumbet and asR6 from Sarocladium schorii. uniprot.orgresearchgate.net

Genetic and Metabolic Engineering Approaches for Enhanced α-Humulene Bioproduction in Microbial Systems

Given the growing interest in α-humulene, particularly for its potential applications, metabolic engineering and synthetic biology approaches have been extensively employed to enhance its production in microbial cell factories. frontiersin.orgnih.gov These strategies aim to optimize the host organism's metabolic pathways to channel more carbon flux towards α-humulene biosynthesis.

Various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica, and Cupriavidus necator, have been engineered for heterologous α-humulene production. researchgate.netnih.govmdpi.commdpi.comnih.govmdpi.comdechema-dfi.de A common strategy involves increasing the availability of the precursor FPP. This is typically achieved by overexpressing key genes in the mevalonate (MVA) pathway, which leads to increased FPP production. mdpi.comnih.govresearchgate.net

Another crucial step is the heterologous expression and optimization of the α-humulene synthase gene within the host organism. nih.govnih.gov To further boost production, researchers have explored strategies such as targeting the enzymes involved in α-humulene biosynthesis, including the MVA pathway enzymes and α-humulene synthase, to specific cellular compartments like peroxisomes. frontiersin.orgmdpi.comnih.govresearchgate.net This organelle engineering can lead to higher local concentrations of substrates and enzymes, thereby improving catalytic efficiency and product yield. frontiersin.org

Optimizing gene dosage and fermentation conditions, such as media composition and culture parameters, are also critical for maximizing α-humulene titers in engineered strains. nih.gov Furthermore, the implementation of in situ product removal methods, such as using adsorbent resins, can help to mitigate product toxicity or degradation, allowing for higher accumulation of α-humulene in the culture. nih.gov These combined genetic and metabolic engineering efforts have resulted in significant improvements in α-humulene production levels in microbial systems compared to traditional plant extraction methods. researchgate.netmdpi.commdpi.comnih.govresearchgate.net

Here is a table summarizing some reported α-humulene production titers in engineered microbial systems:

MicroorganismEngineering StrategyProduction Titer (mg/L)Reference
Candida tropicalisOverexpression of FPP synthesis pathway and α-humulene synthase, fermentation optimization4115.42 nih.gov
Yarrowia lipolyticaDual cytoplasmic-peroxisomal engineering, overexpression of multiple genes2280.3 researchgate.net
Saccharomyces cerevisiaeTargeting MVA pathway enzymes and α-humulene synthase to peroxisomes144.91 (galactose) mdpi.com
Cupriavidus necatorIntroduction of mevalonate pathway and α-humulene synthase, controlled bioreactor conditions, autotrophic production146 mdpi.com
Escherichia coliHeterologous mevalonate pathway and α-humulene synthase expression, in situ adsorption60.2 nih.gov

Chemical Synthesis and Structural Diversification of α Humulene and Analogues

Total Synthesis Strategies for α-Humulene Skeleton Construction

Total synthesis approaches for constructing the α-humulene skeleton often involve macrocyclization methodologies to form the characteristic 11-membered ring. One notable approach is the Corey synthesis, which can mimic the biosynthesis of humulene (B1216466) from farnesyl diphosphate (B83284) (FPP) by preparing an allylic stannane (B1208499) from farnesol (B120207) wikipedia.org. Other laboratory synthesis methods involve different strategies for closing the C-C bond in the macrocycle wikipedia.org. These include the McMurry synthesis, which utilizes a titanium-catalyzed carbonyl coupling reaction, and the Takahashi synthesis, involving intramolecular alkylation of an allyl halide wikipedia.org. The Suginome synthesis uses a geranyl fragment, while the de Groot synthesis starts from eucalyptus oil distillate wikipedia.org. More recent approaches have employed combinations of four-component assembly and palladium-mediated cyclization, highlighted for their simplicity in C-C bond construction and cyclization steps, which may be advantageous for synthesizing related polyterpenoids wikipedia.org. Palladium-catalyzed macrocyclization has also been reported in the total synthesis of this compound nih.govacs.org. A stereoselective approach to the total synthesis of this compound has also been described acs.org.

Chemoenzymatic Synthesis of α-Humulene and Derivatives

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce terpenes and their analogues. α-Humulene is biosynthesized from farnesyl diphosphate (FPP) through the action of sesquiterpene synthase enzymes, such as α-humulene synthase wikipedia.orgwikipedia.org. This enzymatic cyclization of FPP forms the 11-membered ring structure of this compound researchgate.net. Chemoenzymatic approaches have been developed to synthesize new sesquiterpenes from prenols, offering an alternative route to FPP analogues researchgate.net. Studies have shown the potential of terpene synthases to utilize non-canonical synthetic prenyl analogues to yield unusual terpenoid skeletons and value-added terpenoids researchgate.net. Modular chemoenzymatic approaches have been reported for the synthesis of terpene analogues from diphosphorylated precursors researchgate.net. For example, engineered Escherichia coli has been used for the bioproduction of α-humulene from glucose by implementing a heterologous mevalonate (B85504) pathway and expressing α-humulene synthase nih.govresearchgate.net. This method has achieved increased α-humulene yields through in situ adsorption techniques nih.govresearchgate.net.

Chemical Transformation and Derivatization for Novel α-Humulene Analogues

Chemical transformations and derivatization reactions are employed to modify the α-humulene skeleton, leading to the creation of novel analogues with potentially altered bioactivities.

Synthesis of Terpenoid Alkaloid-Like Compounds Based on the this compound Skeleton

Natural terpenoid alkaloids, characterized by their sp3-rich terpenoid scaffolds and nitrogen-containing alkaloid scaffolds, often exhibit biological activity nih.gov. While biosynthesis typically utilizes a limited range of terpene skeletons, the synthesis of terpenoid alkaloids incorporating diverse terpenoid moieties can yield valuable compound libraries for drug discovery nih.gov. A strategy for constructing terpenoid alkaloid-like compounds based on the this compound skeleton has been reported nih.govnii.ac.jpresearchgate.netresearchgate.net. This approach involves Lewis acid-catalyzed transannulation of this compound diepoxide in the presence of vinyl- or allylanilines, followed by ring-rearrangement via olefin metathesis nih.govnii.ac.jp. This methodology allows access to diverse ring systems, including 11-membered monocyclic, oxabicyclic, and medium-sized aza ring-containing scaffolds researchgate.netnih.gov. Cheminformatics analysis of these synthesized libraries has indicated high three-dimensionality and natural product likeness with structural novelty nih.govnih.gov.

Conversion of α-Humulene to Related Bioactive Compounds (e.g., Zerumbone)

α-Humulene serves as a precursor for the biosynthesis of other bioactive sesquiterpenoids, such as zerumbone (B192701) nih.govresearchgate.netmdpi.com. Zerumbone, a sesquiterpene ketone with potential anti-cancer properties, is produced in ginger species like Zingiber zerumbet nih.govresearchgate.netnih.gov. The conversion of α-humulene to zerumbone in nature involves enzymatic steps catalyzed by enzymes like α-humulene-8-hydroxylase (also referred to as α-humulene 10-hydroxylase) and zerumbone synthase nih.govmdpi.comuniprot.orgqmul.ac.uk.

Chemical processes have also been developed for the conversion of α-humulene to zerumbone. A synthetic strategy involves a one-step allylic oxidation of α-humulene using transition metal catalysis nih.govresearchgate.net. For instance, allylic oxidation of α-humulene with manganese(II) chloride as a catalyst and tert-butylhydroperoxide as an oxidizing agent has been shown to yield zerumbone nih.govresearchgate.net. This chemical conversion can be integrated with the bioproduction of α-humulene to provide a semi-synthetic route to zerumbone nih.govresearchgate.net.

Advanced Methodologies for α Humulene Isolation and Purification

Modern Extraction Techniques from Botanical Sources

Modern extraction techniques offer advantages over traditional methods, including reduced extraction times, lower solvent consumption, and improved yields and quality of the extracted essential oils containing α-humulene.

Supercritical Fluid Extraction (SFE) for α-Humulene

Supercritical Fluid Extraction (SFE) is a "green" technology that utilizes a fluid, typically carbon dioxide (CO₂), above its critical temperature and pressure. In this supercritical state, CO₂ exhibits properties between those of a liquid and a gas, allowing it to act as an effective solvent for extracting compounds like α-humulene mdpi.com. SFE offers advantages such as easy removal of the solvent by simply reducing pressure or temperature, enhanced energy efficiency, and minimal or no use of organic co-solvents, resulting in fewer residues mdpi.com.

SFE has been successfully applied to extract essential oils containing α-humulene from various plant materials, including clove buds (Eugenia caryophyllata) and Perovskia atriplicifolia. In a study on clove buds, SFE at 25 MPa and 50°C achieved a notable yield . Another study investigating SFE of Perovskia atriplicifolia essential oil identified α-humulene as one of the main constituents nih.gov. The efficiency of SFE is influenced by operational conditions such as temperature, pressure, solvent flow, bed porosity, and particle size of the plant material scielo.br. The tunable density of the supercritical fluid allows for selective extraction, which can help minimize the co-elution of non-target compounds .

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) for α-Humulene Enrichment

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are advanced techniques that enhance the extraction of essential oils, including α-humulene, by improving mass transfer and disrupting plant cell walls sapub.org.

UAE utilizes ultrasonic waves to create cavitation effects, which facilitate the release of extractable compounds and improve the penetration of the solvent into the plant matrix sapub.org. This technique can lead to higher extraction yields and reduced extraction times compared to conventional methods sapub.orgresearchgate.net. Studies have shown that UAE can be effective in extracting α-humulene from sources like clove buds researchgate.netnih.gov. For instance, ultrasound-assisted supercritical carbon dioxide (USC-CO₂) extraction, a combination of UAE and SFE, demonstrated improved yields and shorter extraction times for clove oil and α-humulene compared to traditional SFE nih.govnih.gov.

MAE employs microwave energy to heat the water within the plant material, causing the cell walls to rupture and release essential oils cannabissciencetech.com. This internal heating mechanism leads to faster extraction rates and potentially higher yields cannabissciencetech.comessencejournal.com. MAE has been compared to conventional hydrodistillation for the extraction of essential oils from Humulus lupulus extract, showing advantages in terms of extraction time and energy consumption nih.gov. In one study, microwave-assisted hydrodistillation resulted in a higher concentration of α-humulene (7.36% to 10.14%) in the essential oil compared to conventional hydrodistillation (1.59%) nih.govmdpi.com.

The integration of UAE and MAE with other techniques, such as supercritical fluid extraction, is also being explored to further optimize the extraction of bioactive compounds like α-humulene researchgate.net.

Hydrodistillation and Solvent Extraction Innovations for α-Humulene Isolation

Hydrodistillation and solvent extraction are traditional methods that have seen innovations to improve their efficiency and sustainability for isolating α-humulene.

Hydrodistillation involves boiling plant material in water, with the resulting steam carrying volatile compounds that are then condensed and collected hielscher.com. While a widely used method, particularly with a Clevenger-type apparatus, it can be time-consuming and may lead to the loss or degradation of some volatile compounds due to prolonged heat exposure nih.govresearchgate.net. Innovations in hydrodistillation, such as microwave-assisted hydrodistillation, aim to mitigate these drawbacks by reducing extraction time and potentially improving the quality of the extracted oil nih.govmdpi.com.

Solvent extraction uses organic solvents to dissolve and separate compounds from plant material . The choice of solvent is crucial and depends on the polarity of the target compound. For α-humulene, which is a nonpolar sesquiterpene, nonpolar or moderately polar solvents like hexane (B92381), ethyl acetate, or dichloromethane (B109758) have been explored nih.gov. While effective, traditional solvent extraction can involve large volumes of solvents and may leave residues . Innovations include the exploration of more environmentally friendly solvents and optimized extraction parameters to improve efficiency and reduce solvent consumption nih.govmdpi.com. For instance, studies have evaluated the efficacy of different solvents for in situ α-humulene extraction in bioproduction systems nih.gov.

Chromatographic Purification Strategies for High-Purity α-Humulene

Following extraction, chromatographic techniques are essential for purifying α-humulene from complex mixtures and obtaining high-purity isolates. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Silica (B1680970) Gel Chromatography for Sesquiterpene Separation

Silica gel chromatography is a widely used technique for the separation and purification of various natural products, including sesquiterpenes like α-humulene nih.govicm.edu.pl. Silica gel acts as a polar stationary phase, and compounds are separated based on their polarity and differential adsorption to the silica surface.

In silica gel column chromatography, the plant extract is loaded onto a column packed with silica gel, and a mobile phase (solvent or solvent mixture) is passed through the column libretexts.orgrochester.edu. Less polar compounds elute faster, while more polar compounds are retained longer by the stationary phase libretexts.org. By carefully selecting the mobile phase composition, α-humulene can be separated from other compounds in the extract nih.gov. This technique has been successfully applied in the isolation of sesquiterpenoids from various plant sources nih.govicm.edu.pl. The separation of closely related isomers can be achieved using high-efficiency silica gel columns acs.org.

Advanced Column Chromatography Techniques

Beyond standard silica gel chromatography, advanced column chromatography techniques offer enhanced resolution and efficiency for purifying α-humulene. These include techniques like flash chromatography, medium-pressure liquid chromatography (MPLC), and high-performance liquid chromatography (HPLC).

Flash chromatography is a faster form of column chromatography that uses slightly smaller silica gel particles and applies positive pressure to the mobile phase, allowing for quicker separations rochester.edu. This is often used for preparative scale purification rochester.edu.

Medium-pressure liquid chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) offer higher resolution separations due to smaller particle sizes of the stationary phase and higher operating pressures rsc.orgresearchgate.net. These techniques can be particularly useful for separating compounds with similar polarities, such as α-humulene and its isomers or other closely related sesquiterpenes rsc.orgresearchgate.net. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can also be employed for the purification of lipophilic compounds like α-humulene, sometimes utilizing non-aqueous or nearly non-aqueous solvent systems biotage.com. The development of specific HPLC methods for quantifying α-humulene in complex matrices highlights the precision offered by these advanced techniques researchgate.net.

These advanced chromatographic methods, often coupled with detection techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), enable the isolation of high-purity α-humulene for research and commercial applications nih.govnih.gov.

In Situ Adsorption and Elution Systems for α-Humulene Isolation

Research has demonstrated the effectiveness of in situ adsorption using hydrophobic resins. For example, Amberlite® XAD4 resin has been successfully employed for the in situ adsorption of α-humulene from Escherichia coli cultures engineered to produce the compound. nih.govresearchgate.netresearchgate.net This method adsorbed 89% of the α-humulene from the cultures, which helped to mitigate toxicity and feedback inhibition. Subsequent elution with acetonitrile (B52724) recovered 95% of the adsorbed product. This integrated approach, combining biosynthesis with in situ adsorption and subsequent elution, resulted in a significant increase in α-humulene yield, showing a 2310% improvement compared to unoptimized single-phase cultures, reaching concentrations of 60.2 mg/L. nih.govresearchgate.netresearchgate.net

In another application involving the autotrophic production of α-humulene with Cupriavidus necator, n-dodecane was investigated as a suitable biocompatible solvent for in situ product removal. mdpi.comnih.gov The addition of 20% (v/v) n-dodecane did not reduce bacterial growth and served as an effective extraction phase. nih.gov This in situ removal strategy in a controlled bioreactor improved the concentration of α-humulene by a factor of 6.6 and the space-time yield by a factor of 13.2 compared to septum flask cultivations. nih.gov The study also indicated that the critical logP value for effective in situ product removal was in the range of 3.0–4.2. nih.gov

Interactive Data Table: In Situ Adsorption Results

Adsorbent/SolventProduction OrganismAdsorption EfficiencyElution SolventRecovery EfficiencyYield Improvement (vs. unoptimized)Final α-Humulene Titer
Amberlite® XAD4 ResinEscherichia coli89% Acetonitrile 95% 2310% nih.govresearchgate.netresearchgate.net60.2 mg/L nih.govresearchgate.netresearchgate.net
n-dodecane (20% v/v)Cupriavidus necatorN/A (Extraction Phase)N/AN/A6.6x concentration, 13.2x space-time yield nih.gov146 mg/L (in controlled bioreactor) nih.gov

Challenges in α-Humulene Yield Optimization and Standardization from Diverse Plant Species

Optimizing and standardizing α-humulene yield from diverse plant species presents several challenges. The concentration of α-humulene can vary significantly across different botanical sources, ranging from negligible to as high as 60.90% in some species like Daucus carota L. (Apiaceae). nih.govnih.govresearchgate.netscite.ai This inherent variability poses logistical challenges for large-scale extraction and complicates the standardization of processes for various applications. curaleafclinic.comnih.gov

Factors influencing the biosynthesis and accumulation of α-humulene in plants contribute to this variability. These factors can include genetic background, climatic and growing conditions, availability of water, amount of light, predator attacks, and harvest time. scielo.brresearchgate.netresearchgate.net For instance, studies on Psidium guajava L. (guava) leaves showed that α-humulene concentration varied significantly depending on the collection time, with higher concentrations observed in the morning. scielo.brresearchgate.net Environmental factors such as photoperiod, temperature, humidity, precipitation, soil conditions, and intensity of solar radiation are also known to influence the biosynthesis of essential oils and their components like α-humulene. scielo.br

Furthermore, while traditional methods like hydrodistillation are widely used for extraction from plant matrices, the yields can be inconsistent depending on the species. nih.gov Although isolation often relies on techniques like gas chromatography-mass spectrometry (GC-MS), the initial extraction efficiency from the diverse and complex plant matrices remains a critical factor affecting the final yield. nih.gov The lack of a single, consistently high-yielding plant species also contributes to the challenges in achieving standardized production from botanical sources. curaleafclinic.com

Interactive Data Table: Examples of α-Humulene Yield Variability

Plant SpeciesReported α-Humulene Yield RangePrimary Extraction Method
Diverse Plant SpeciesNegligible to 60.90% nih.govnih.govresearchgate.netscite.aiHydrodistillation (most common) nih.gov
Daucus carota L. (Apiaceae)Up to 60.90% Not specified in detail in source
Psidium guajava L. (leaves)20.4% to 26.3% (depending on harvest time) scielo.brresearchgate.netNot specified in detail in source (Essential oil extraction)

Rigorous Analytical Characterization and Quantification of α Humulene

Spectroscopic Identification and Structural Elucidation of α-Humulene

Spectroscopic techniques play a vital role in the identification and structural elucidation of α-humulene. These methods provide detailed information about the compound's molecular structure and functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy has been historically used for the structural elucidation of α-humulene nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for α-Humulene Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like α-humulene creative-proteomics.com. GC separates α-humulene from other components in a mixture based on their volatility and interaction with the stationary phase of the chromatographic column creative-proteomics.com. The separated compound then enters the mass spectrometer, which detects and identifies α-humulene based on its mass-to-charge ratio (m/z) creative-proteomics.com. The unique mass spectrum of α-humulene acts as a molecular fingerprint, enabling its precise identification even within complex samples creative-proteomics.com.

GC-MS is widely used for both qualitative profiling and quantitative analysis of α-humulene in various matrices, including plant extracts and essential oils creative-proteomics.comresearchgate.netcropj.comresearchgate.netthieme-connect.comnih.gov. For instance, GC-MS analysis of the hexane (B92381) extract from Juniperus phoenicea leaves identified α-humulene as a main constituent, present at 16.9% nih.gov. Another study utilizing GC-MS for the analysis of treated Aquilaria malaccensis essential oil found α-humulene to be a predominant volatile compound, accounting for 13.33% in the SPME extract cropj.comresearchgate.net. GC-MS has also been employed to quantify α-humulene levels in plasma and tissue samples in pharmacokinetic studies thieme-connect.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for α-Humulene Analysis in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing compounds that may not be suitable for GC-MS, such as those in non-volatile matrices or those requiring derivatization creative-proteomics.com. LC separates compounds based on their interaction with a stationary phase and a liquid mobile phase creative-proteomics.com. The separated components are then introduced into a mass spectrometer for detection and identification creative-proteomics.com. LC-MS is particularly useful for analyzing complex biological samples where α-humulene might be present at low concentrations creative-proteomics.com.

Reverse-phase LC methods are commonly used for α-humulene analysis, with careful selection of stationary and mobile phases to achieve optimal separation creative-proteomics.com. The mass spectrometer in LC-MS detects α-humulene ions after their separation by the liquid chromatograph creative-proteomics.com. While GC-MS is often the primary method for volatile terpenes, LC-MS can complement this by providing analysis for a broader range of compounds in complex mixtures thermofisher.comjyoungpharm.org.

Quantitative Analytical Methodologies for α-Humulene

Precise quantification of α-humulene is essential for research and commercial applications creative-proteomics.com. Several chromatographic techniques are employed for this purpose, offering varying levels of sensitivity and suitability for different sample types.

High-Performance Liquid Chromatography (HPLC) for α-Humulene Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of α-humulene. HPLC offers high resolution and sensitivity, making it suitable for quantifying compounds in various matrices. The method involves separating α-humulene on a chromatographic column using a high-pressure liquid mobile phase, followed by detection, often with a UV or photodiode array (PDA) detector nih.gov.

HPLC methods have been developed and validated for the simultaneous quantification of α-humulene and its isomer β-caryophyllene in samples like copaiba oleoresin nih.govresearchgate.net. A developed reversed-phase HPLC-PDA method achieved separation of α-humulene with a retention time of 33.34 minutes and a limit of detection (LOD) of 0.025 µg/mL nih.gov. The validation of such methods confirms their specificity, precision, accuracy, and linearity within a defined concentration range, making them suitable for routine quality control applications nih.govresearchgate.net.

High-Performance Thin-Layer Chromatography (HPTLC) for α-Humulene

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique that can be used for the analysis of α-humulene. HPTLC offers advantages in terms of cost-effectiveness and the ability to analyze multiple samples simultaneously on a single plate rjptonline.org. In HPTLC, samples are applied as spots or bands on a stationary phase coated on a plate, and the separation occurs as a mobile phase moves up the plate by capillary action rjptonline.org. Compounds are visualized using suitable detection methods.

While GC-MS is frequently used for identifying components separated by HPTLC mdpi.com, HPTLC itself can be used for quantitative analysis by measuring the intensity of the spots or bands. HPTLC has been employed in the analysis of essential oils where α-humulene is present mdpi.com. It can serve as a valuable tool for initial screening and semi-quantitative analysis, complementing other more sophisticated techniques scite.ai.

Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for α-Humulene Analysis

Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a highly sensitive and high-resolution technique used for comprehensive analysis, including the identification and quantification of compounds like α-humulene in complex samples vub.ac.bemdpi.com. UPLC utilizes smaller particle size stationary phases and higher mobile phase pressures compared to conventional HPLC, resulting in faster separation and improved peak resolution mdpi.com. The QTOF-MS provides accurate mass measurements and fragmentation data, enabling the identification of known and unknown compounds vub.ac.bemdpi.com.

UPLC-QTOF-MS allows for detailed metabolic profiling and fingerprinting of plant extracts and other matrices containing α-humulene vub.ac.beresearchgate.net. This technique is particularly useful for analyzing complex mixtures where a wide range of compounds are present at varying concentrations mdpi.com. While some studies using UPLC-QTOF-MS focus on other compound classes, the capability of this system extends to the analysis of terpenes like α-humulene, providing high sensitivity and structural information vub.ac.beresearchgate.net.

Here is a summary of the analytical techniques discussed:

Analytical TechniquePrimary ApplicationKey Features
GC-MSIdentification and QuantificationSeparates by volatility, identifies by mass spectrum. Suitable for volatiles.
LC-MSAnalysis in Complex/Non-Volatile MatricesSeparates by liquid chromatography, identifies by mass spectrum.
HPLCQuantitative AnalysisHigh resolution liquid chromatography, often with UV/PDA detection.
HPTLCScreening and Semi-Quantitative AnalysisCost-effective thin-layer chromatography, multiple samples per plate.
UPLC-QTOF-MSComprehensive Profiling and QuantificationHigh-resolution liquid chromatography coupled with accurate mass spectrometry.

Method Validation Parameters for α-Humulene Analysis (e.g., Linearity, Limits of Detection and Quantification)

The accurate quantification of α-humulene in various matrices necessitates the use of validated analytical methods. Method validation ensures that the analytical procedure is suitable for its intended purpose, providing reliable and accurate results. Key parameters evaluated during method validation include linearity, limit of detection (LOD), and limit of quantification (LOQ). These parameters are crucial for establishing the performance characteristics of a method, particularly for the quantitative analysis of α-humulene in complex samples such as plant extracts, essential oils, and biological fluids.

Analytical techniques commonly employed for the determination of α-humulene include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with detectors such as Flame Ionization Detection (FID), Mass Spectrometry (MS), or Photodiode Array (PDA). scite.airesearchgate.netsci-hub.senih.govnih.govoup.com Method validation for α-humulene analysis typically follows established guidelines from regulatory bodies or scientific organizations, such as those provided by the AOAC (Association of Official Analytical Chemists) or ICH (International Council for Harmonisation). sci-hub.senih.govoup.com

Linearity

Linearity assesses the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically determined by analyzing a series of standard solutions of α-humulene at different concentrations and constructing a calibration curve by plotting the instrument response versus the corresponding analyte concentration. The linearity is evaluated by the correlation coefficient (r or r²) of the calibration curve. A correlation coefficient close to 1 (typically > 0.99) indicates a strong linear relationship. researchgate.netsci-hub.senih.govnih.gov

Studies have reported varying linear ranges and correlation coefficients for α-humulene analysis depending on the matrix and the specific chromatographic method used. For instance, a GC-MS method for terpene quantification in Cannabis sativa reported linearity for α-humulene with r² values > 0.99 over a concentration range of 0.75–70 µg/mL. researchgate.net Another GC-MS method validated for major cannabis terpenes, including α-humulene, showed a linear concentration-response relationship with r² values > 0.99. sci-hub.sethieme-connect.com A GC-FID method for terpenes in C. sativa demonstrated linearity over a calibration range of 1–100 µg/mL with r² > 0.99 for all tested terpenes, including α-humulene. nih.gov In the analysis of zerumbone (B192701) using α-humulene as an internal standard by HPLC, the method was found to be linear in the concentration range of 2–15 µg/mL with a correlation coefficient (r) of 0.9978. ajol.info An HPLC-PDA method for simultaneous quantification of several compounds, including α-humulene, in Ageratum conyzoides extracts reported linearity with a correlation coefficient (r²) greater than 0.99. nih.gov A GC method for quantifying sesquiterpenes in copaiba oils, including α-humulene, showed linearity in the range of 0.10-18.74 mM. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified. The LOQ is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. nih.goveurachem.org These limits are critical for determining the sensitivity of the method and its suitability for analyzing samples with low concentrations of α-humulene.

Several approaches are used to determine LOD and LOQ, including methods based on the signal-to-noise ratio (S/N) and those based on the standard deviation of the response and the slope of the calibration curve. eurachem.orgdergipark.org.tr Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. dergipark.org.tr

Reported LOD and LOQ values for α-humulene vary depending on the analytical technique and matrix. For the GC-MS method for cannabis terpenes, the LOD and LOQ for targeted terpenes, including α-humulene, were determined to be 0.25 and 0.75 µg/mL, respectively. thieme-connect.com The GC-FID method for C. sativa terpenes reported LOD and LOQ values of 0.3 and 1.0 µg/mL, respectively, for all terpenes. nih.gov In the HPLC-PDA method for Ageratum conyzoides extracts, the LOD for α-humulene was 0.025 µg/mL and the LOQ was 0.10 µg/mL. nih.gov A validated GC method for sesquiterpenes in copaiba oils reported LOD and LOQ values ranging between 0.003 and 0.091 mM for the analyzed compounds, which included α-humulene. nih.gov

These validation parameters demonstrate that various chromatographic methods, particularly GC and HPLC, can be successfully validated for the accurate and sensitive quantification of α-humulene across different sample types. The specific values for linearity, LOD, and LOQ are method-dependent and should be determined during the validation process for the specific application.

Here is a summary of some reported validation parameters for α-Humulene analysis:

Analytical MethodMatrix/SourceLinearity (Range)Correlation Coefficient (r or r²)LODLOQReference
GC-MSCannabis sativa terpenes0.75–70 µg/mL> 0.99-- researchgate.net
GC-MSCannabis sativa terpenesNot specified> 0.990.25 µg/mL0.75 µg/mL thieme-connect.com
GC-FIDCannabis sativa terpenes1–100 µg/mL> 0.990.3 µg/mL1.0 µg/mL nih.gov
HPLC-PDAZerumbone in human plasma (using α-Humulene as IS)2–15 µg/mL0.9978 (r)-Determined as lowest concentration with acceptable accuracy and precision ajol.info
HPLC-PDAAgeratum conyzoides extractsNot specified> 0.990.025 µg/mL0.10 µg/mL nih.gov
GC-FIDCopaiba oils (sesquiterpenes)0.10-18.74 mMGood detection response0.003-0.091 mM (range for sesquiterpenes)0.003-0.091 mM (range for sesquiterpenes) nih.gov

Mechanistic Investigations of α Humulene S Biological Activities in Preclinical Models

Molecular Mechanisms of α-Humulene's Anti-inflammatory Activity

α-Humulene exhibits its anti-inflammatory effects through a multifaceted approach, influencing key mediators and signaling pathways involved in the inflammatory cascade.

Modulation of Pro-inflammatory Cytokine Expression

Studies have demonstrated that α-humulene can modulate the expression levels of several key pro-inflammatory cytokines. Systemic treatment with α-humulene has been shown to largely prevent the generation of both tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in carrageenan-injected rats. researchgate.netnih.gov In a murine model of airways allergic inflammation, α-humulene was found to reduce interleukin-5 (IL-5) levels in bronchoalveolar lavage fluid (BALF) and inhibit IL-5 production in mediastinal lymph nodes in an in vitro assay. nih.govresearchgate.netnih.gov Furthermore, α-humulene has been reported to inhibit inflammatory mediators such as IL-6 and TNF-α. researchgate.net In lipopolysaccharide (LPS)-induced THP-1 cells, a dose-dependent effect of α-humulene on IL-6 release was observed, with a significant reduction at 100 µM. nih.govresearchgate.net However, in this specific study, TNF-α and IL-1β cytokine concentrations were not reduced by α-humulene at the tested concentrations. nih.govresearchgate.net In a murine model of airways allergic inflammation, α-humulene was shown to recover interferon-gamma (IFN-γ) levels. nih.govresearchgate.netnih.gov Pro-inflammatory cytokines like TNF-α and IL-6 are known to activate inflammatory cells and contribute to conditions like acute lung injury and acute respiratory distress syndrome. auctoresonline.org

Here is a summary of α-humulene's effects on key pro-inflammatory cytokines in preclinical models:

CytokineEffect of α-HumuleneModelSource(s)
TNF-αPrevention of generation / InhibitionCarrageenan-injected rats, In vitro researchgate.netresearchgate.netnih.gov
IL-1βPrevention of generation / InhibitionCarrageenan-injected rats, In vitro researchgate.netresearchgate.netnih.gov
IL-5Reduction of levels / Inhibition of productionMurine airways allergic inflammation nih.govresearchgate.netnih.gov
IL-6Inhibition (dose-dependent)LPS-induced THP-1 cells, In vitro researchgate.netnih.govresearchgate.net
IFN-γRecoveryMurine airways allergic inflammation nih.govresearchgate.netnih.gov

Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production and Cyclooxygenase (COX-2) Expression

α-Humulene has been shown to interfere with the production of prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2), key mediators in the inflammatory process. Studies have demonstrated that α-humulene reduces the production of PGE2. researchgate.netnih.govcapes.gov.br Furthermore, it inhibits the expression of COX-2. researchgate.netnih.govcapes.gov.br PGE2 is a natural prostaglandin involved in inflammatory processes, and COX-2 is considered an inducible enzyme whose expression increases under pathological conditions. domaintherapeutics.com The inhibition of this pathway by α-humulene contributes to its anti-inflammatory effects.

Regulation of Transcription Factor Activation

Transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1) play crucial roles in regulating the expression of numerous inflammatory genes. α-Humulene has been found to decrease the activation of both NF-κB and AP-1 in lung tissue in a murine model of airways allergic inflammation. nih.govresearchgate.netnih.gov NF-κB is a central transcription regulator that plays a critical role in activating inflammatory responses by inducing the transcription of pro-inflammatory genes. encyclopedia.pubmednexus.org The inhibition of NF-κB activation by α-humulene may be related to the reduction of various inflammatory mediators. nih.gov α-Humulene has also been shown to downregulate AP-1 signaling, which may contribute to its inhibition of pro-inflammatory cytokine production. encyclopedia.pub

Interference with Inflammatory Signaling Cascades

α-Humulene has demonstrated the ability to interfere with several signaling cascades involved in the development of inflammatory edema. In experimental models in mice and rats, α-humulene was effective in reducing edema induced by platelet-activating factor (PAF), bradykinin, and ovoalbumin. researchgate.netnih.gov Notably, only α-humulene, among the tested compounds, was able to diminish edema formation caused by histamine (B1213489) injection. researchgate.netnih.gov These findings indicate that α-humulene can interfere with multiple pathways contributing to inflammatory edema.

Immunomodulatory Effects

Beyond its direct impact on inflammatory mediators, α-humulene also exhibits immunomodulatory effects. In a murine model of airways allergic inflammation, preventive or therapeutic treatments with α-humulene significantly reduced eosinophil recruitment to the bronchoalveolar lavage fluid (BALF). nih.govresearchgate.netnih.gov This effect is of significant interest as eosinophils are important sources of pro-inflammatory mediators in allergic diseases. nih.gov The immunomodulatory properties of α-humulene are suggested to involve the modulation of the Th1/Th2 balance. nih.gov Specifically, α-humulene may block the Th2-mediated activation of eosinophils, thereby reducing the inflammatory response. researchgate.net

Interaction with Specific Receptors

Research suggests that α-humulene may exert some of its effects through interactions with specific receptors, including cannabinoid 1 (CB1) and adenosine (B11128) A2a (A2a) receptors. Intraperitoneal administration of α-humulene in rodent studies has exhibited cannabimimetic properties through cannabinoid 1 and adenosine A2a receptors. nih.gov While the interaction with CB1 receptors has been noted, some behavioral effects of α-humulene were not inhibited by blocking CB1 but were blocked by treatment with an A2a receptor antagonist, suggesting multiple receptor involvement. biorxiv.org In vitro experiments have shown that α-humulene can activate the CB1 receptor, although relatively high concentrations may be required. nih.govnih.gov Studies have also indicated that α-humulene's effects can be partially reversed by an A2a antagonist, suggesting a role for A2a receptors. biorxiv.orgnih.gov These findings suggest that the interaction with CB1 and A2a receptors may contribute to some of the observed biological activities of α-humulene.

Cellular and Molecular Mechanisms of α-Humulene's Anticancer Activity

Selective Cytotoxicity Towards Tumor Cells, Sparing Non-Tumor Cells

Preclinical research indicates that α-humulene exhibits selective cytotoxicity against various tumor cell lines while demonstrating reduced toxicity towards non-tumor cells. nih.govscielo.brinpa.gov.br Studies have shown that α-humulene consistently demonstrates cytotoxic activity against tumor cells in vitro, with some exceptions depending on the cell line and concentration. nih.gov For instance, α-humulene sourced from Myrica rubra has shown substantial anti-proliferative effects on colorectal cancer cell lines in vitro, associated with mitochondrial membrane potential disruption. nih.gov In hepatocellular carcinoma (HCC), α-humulene from Eupatorium odoratum exhibited selective inhibition of HCC cell proliferation in vitro, linked to the suppression of protein kinase B signaling. nih.gov

The mechanism underlying this selective cytotoxicity appears to be multifactorial. α-Humulene has been associated with the induction of apoptosis and modulation of reactive oxygen species (ROS) production in cancer cells. nih.govresearchgate.net It has also been reported to cause dose-dependent glutathione (B108866) depletion and increased production of reactive oxygen species in cancer cells, making them more sensitive to oxidative stress. nih.govnih.gov While α-humulene increased glutathione S-transferase (GST) activity in mouse liver and small intestine tissues, suggesting a role in detoxification, this can also be associated with increased cancer cell survival and resistance to certain chemotherapeutics. nih.gov

Several studies have evaluated the cytotoxic effects of α-humulene on different cancer cell lines and non-tumor cells. A study on the essential oil from Zanthoxylum rhoifolium leaves, which contains α-humulene, found it to be cytotoxic to A-549 (human lung carcinoma), HeLa (human cervical carcinoma), and HT-29 (human colon adenocarcinoma) cell lines, while not cytotoxic to Vero cells (monkey kidney) and mice macrophages (non-tumoral cells). scielo.brinpa.gov.br Another study indicated that tumor cell lines were more sensitive to the cytotoxic activity of α-humulene than non-tumor Vero cells and murine macrophages. nih.gov

The selective action of α-humulene towards actively dividing cancer cells is a key area of investigation. nih.gov The combination of α-humulene with conventional anticancer drugs like doxorubicin (B1662922) and oxaliplatin (B1677828) has also shown synergistic effects in enhancing antiproliferative properties in certain cancer cell lines. nih.govresearchgate.net

Here is a summary of some preclinical findings on the cytotoxic activity of α-humulene:

Cancer Cell LineSource of α-HumuleneObserved EffectKey Mechanism(s) SuggestedCitation
Colorectal cancerMyrica rubraSubstantial anti-proliferative effectsMitochondrial membrane potential disruption nih.gov
Hepatocellular carcinomaEupatorium odoratumSelective inhibition of proliferation in vitroSuppression of protein kinase B signaling nih.gov
Ovarian (A2780, SKOV3)Isolated α-humuleneDose-dependent inhibition of proliferation in vitroSynergistic effects with doxorubicin nih.gov
Lymphoblast (CCRF/CEM)Isolated α-humuleneDose-dependent inhibition of proliferation in vitroSynergistic effects with doxorubicin nih.gov
A-549 (Human lung)Zanthoxylum rhoifolium EOCytotoxic (CD50 = 82.3 µg/ml)Not cytotoxic to non-tumoral cells (Vero, mice macrophages) scielo.brinpa.gov.br
HeLa (Human cervical)Zanthoxylum rhoifolium EOCytotoxic (CD50 = 90.7 µg/ml)Not cytotoxic to non-tumoral cells (Vero, mice macrophages) scielo.brinpa.gov.br
HT-29 (Human colon)Zanthoxylum rhoifolium EOCytotoxic (CD50 = 113.6 µg/ml)Not cytotoxic to non-tumoral cells (Vero, mice macrophages) scielo.brinpa.gov.br
HT-29, J5, A549Isolated α-humuleneSignificant cytotoxicity (IC50 values: 5.2 × 10−5, 1.8 × 10−4, 1.3 × 10−4 mol/L)Not specified nih.gov
HCT-116, MCF-7, RAW264.7Isolated α-humuleneCytotoxic potential (IC50 values: 3.1 × 10−4, 4.2 × 10−4, 1.9 × 10−4 mol/L)Increased glutathione S-transferase [GST] activity nih.gov
Various cancer cellsIsolated α-humuleneCytotoxic activityIncreased ROS production, apoptosis induction, glutathione depletion nih.govresearchgate.netnih.gov

Note: EO stands for Essential Oil.

Antimicrobial Mechanisms of α-Humulene

α-Humulene possesses broad-spectrum antimicrobial properties, demonstrating activity against bacteria, fungi, and parasites. curaleafclinic.comnih.gov Its efficacy in combating pathogenic microorganisms is a significant area of preclinical investigation.

Antibacterial Activity Against Pathogenic Microorganisms (e.g., Staphylococcus aureus, Bacteroides fragilis, Enterococcus faecalis)

α-Humulene has demonstrated antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus, Bacteroides fragilis, and Enterococcus faecalis. nih.govscielo.brresearchgate.netmdpi.comsemanticscholar.org Studies have evaluated its effects in various models, including in vitro assays and experimental formulations.

For example, α-humulene extracted from Bacteroides fragilis showed in vitro antibacterial and antibiofilm effects with a Minimum Inhibitory Concentration (MIC) for cell growth and biofilm formation of 9.8 × 10−6 mol/L. nih.gov Experimental light-cured periodontal dressing formulations containing α-humulene reduced the growth of Staphylococcus aureus and Enterococcus faecalis in a modified direct contact model. nih.govscielo.brscielo.br Formulations with 10% and 20% α-humulene showed the highest antibacterial effect against S. aureus. scielo.brscielo.br Another study using the microdilution method reported an MIC of 2.6 µg/mL against S. aureus. mdpi.com

The antibacterial activity of α-humulene has been observed against both Gram-positive and Gram-negative bacteria, although some findings suggest a potentially greater effect on Gram-negative microorganisms. researchgate.netresearchgate.net

Antifungal and Antiparasitic Properties

Beyond its antibacterial effects, α-humulene also exhibits antifungal and antiparasitic properties in preclinical models. curaleafclinic.comnih.govscielo.br

Studies have evaluated the antifungal properties of humulene (B1216466), revealing a dose-dependent impediment of Peronophythora litchii growth. nih.gov Essential oils containing α-humulene have also shown antimicrobial activity against various Candida species, including C. albicans. scielo.br

In terms of antiparasitic activity, α-humulene has demonstrated effects against Schistosoma mansoni. In vitro exposure to α-humulene at a concentration of 1 mol/L resulted in notable mortality rates for both female (60%) and male (80%) worms after 72 hours. nih.gov The sesquiterpene also led to a substantial reduction in motor activity and oviposition in Schistosoma mansoni. nih.gov

Disruption of Microbial Membrane Structure and Cell Wall Integrity

A key mechanism underlying the antimicrobial activity of α-humulene involves the disruption of microbial membrane structure and cell wall integrity. nih.govscielo.brresearchgate.netmdpi.com Electron microscopy studies have revealed morphological alterations in oral bacteria treated with α-humulene, indicating interference with the membrane structure or cell wall. nih.gov This effect has been attributed to the substantial electronegativity resulting from the carbon double bond configurations in its molecular structure. nih.govscielo.brscielo.br

The disruption of the bacterial cell membrane can lead to the loss of integrity or function, contributing to the antibacterial effect. scielo.br This mechanism is consistent with observations for other natural compounds with antimicrobial properties. mdpi.com

Inhibition of Biofilm Formation and Gene Expression Modulation

α-Humulene has also been shown to inhibit biofilm formation and modulate the expression of genes associated with biofilm development and antibiotic resistance. nih.govresearchgate.netresearchgate.net

Studies on Bacteroides fragilis have shown that α-humulene can inhibit both cell growth and biofilm formation. nih.govresearchgate.net Quantitative real-time PCR (qRT-PCR) analysis revealed concentration-dependent reductions in the expression of bmeB1 and bmeB3 genes in various Bacteroides fragilis strains. nih.gov These genes are implicated in the development of the biofilm matrix and antibiotic resistance, suggesting that α-humulene's antibiofilm action involves downregulating their expression. nih.govresearchgate.net

The ability of α-humulene to restrain biofilm formation and curtail gene expression related to biofilm matrix development and antibiotic resistance is particularly relevant in addressing antibiotic-resistant infections. curaleafclinic.comnih.gov

Here is a summary of some preclinical findings on the antimicrobial activity of α-humulene:

MicroorganismObserved EffectKey Mechanism(s) SuggestedCitation
Staphylococcus aureusReduced growth, antibacterial activityMembrane disruption scielo.brmdpi.comscielo.br
Bacteroides fragilisAntibacterial and antibiofilm effects, inhibited cell growth and biofilm formationDisruption of membrane structure/cell wall, downregulation of bmeB1 and bmeB3 gene expression nih.govresearchgate.net
Enterococcus faecalisSignificant antibacterial effectMembrane disruption scielo.brsemanticscholar.orgscielo.br
Oral bacteriaMorphological alterationsInterference with membrane structure or cell wall nih.gov
Peronophythora litchiiDose-dependent impediment of growth (antifungal)Not specified nih.gov
Candida speciesAntimicrobial activity (antifungal)Membrane disruption scielo.br
Schistosoma mansoniMortality, reduced motor activity and oviposition (antiparasitic)Damage to the tegument, inhibition of P-glycoprotein expression nih.gov

Antioxidant Mechanisms of α-Humulene

Preclinical studies suggest that α-humulene possesses antioxidant properties, contributing to its potential therapeutic effects. researchgate.netscholarzest.com While the precise mechanisms are still being elucidated, research indicates that α-humulene can influence oxidative stress pathways. scholarzest.com

Computational studies, such as virtual screening, have provided insights into the potential molecular interactions between this compound and proteins involved in antioxidant defense mechanisms. scholarzest.com Docking results have indicated binding affinities with enzymes like Glutathione Peroxidase, suggesting a possible modulation of its antioxidant activity and an improvement in its protective role against oxidative stress. scholarzest.com

Increased antioxidant activity of α-humulene has been empirically linked to the prevention of oxidative stress caused by the production of reactive oxygen species (ROS), thereby potentially protecting cells from damage. biomedpharmajournal.org Studies have also shown that α-humulene can increase glutathione S-transferase (GST) activity in mouse tissues, an enzyme involved in detoxification processes which can be related to antioxidant defense. nih.gov

Furthermore, α-humulene has been associated with a decrease in levels of 8-hydroxy-2-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, in pancreatic β-cells in diabetic rats, suggesting a mechanism for preventing oxidative stress through reduction of this marker. biomedpharmajournal.org

While the direct antioxidant scavenging activity of α-humulene is an area for further investigation, its influence on antioxidant enzymes and markers of oxidative stress in preclinical models supports its potential role in mitigating oxidative damage.

Here is a summary of some preclinical findings related to the antioxidant mechanisms of α-humulene:

Observed EffectKey Mechanism(s) SuggestedCitation
Potential modulation of antioxidant enzyme activity (e.g., Glutathione Peroxidase)Binding affinities with antioxidant enzymes suggested by computational docking scholarzest.com
Increased glutathione S-transferase (GST) activity in mouse liver and small intestineInvolvement in detoxification processes related to antioxidant defense nih.gov
Reduction in 8-hydroxy-2-deoxyguanosine (8-OHdG) levels in diabetic rat pancreatic β-cellsPotential mechanism for preventing oxidative stress through reduction of DNA damage marker biomedpharmajournal.org
Potential prevention of oxidative stress due to ROS productionEmpirically linked to increased antioxidant activity biomedpharmajournal.org

Direct Scavenging of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are highly reactive molecules that can cause cellular damage and contribute to various pathological conditions, including oxidative stress mdpi.com. Studies suggest that α-humulene may act as a direct scavenger of free radicals, thereby reducing oxidative damage biomedpharmajournal.org. This free radical scavenging ability is considered a mechanism by which α-humulene contributes to increased antioxidant capacity biomedpharmajournal.org.

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Glutathione S-Transferase, Superoxide (B77818) Dismutase, Catalase)

Beyond direct scavenging, α-humulene has been shown to influence the activity of endogenous antioxidant enzyme systems, which are crucial for maintaining cellular redox balance mdpi.comresearchgate.net. Research indicates that α-humulene can increase the activity of enzymes such as glutathione S-transferase (GST) and superoxide dismutase (SOD) thieme-connect.comnih.govnih.govsemanticscholar.orgmdpi.com. For instance, one study observed a significant increase in GST activity in the liver (99%) and small bowel (152%) following exposure to α-humulene thieme-connect.comnih.gov. SOD is vital for detoxifying superoxide radicals, while GSTs are involved in the detoxification of electrophilic compounds, including products of lipid peroxidation mdpi.comnih.govunimore.it. Enhancement of these enzymes by α-humulene can bolster the cellular defense against oxidative stress.

Modulation of Oxidant/Antioxidant Balance in Cellular Systems

The balance between oxidants and antioxidants is critical for cellular health mdpi.comunimore.it. Preclinical studies demonstrate that α-humulene can modulate this balance. While some studies suggest α-humulene may increase the production of reactive oxygen species, particularly in cancer cells, contributing to cytotoxicity, it is also associated with diminished intracellular glutathione levels in these cells, which can enhance their sensitivity to ROS-induced stress thieme-connect.comnih.govresearchgate.netresearchgate.net. Simultaneously, its ability to enhance antioxidant enzymes like SOD and GST indicates a complex modulation of the cellular redox state thieme-connect.comnih.govnih.govsemanticscholar.orgmdpi.com. This dual effect, increasing ROS in specific contexts while boosting antioxidant defenses, highlights a nuanced interaction with cellular oxidative pathways.

Gastroprotective Mechanisms of α-Humulene

α-Humulene has demonstrated gastroprotective effects in preclinical models, suggesting potential therapeutic applications for gastric disorders thieme-connect.comnih.govsemanticscholar.orgresearchgate.net. Investigations have revealed several mechanisms contributing to this protective activity.

Modulation of Gastric Secretion Parameters (e.g., Gastric Volume, Titratable Acidity)

Studies in animal models have shown that α-humulene can modulate gastric secretion. In a rat model of pyloric ligation-induced gastric ulcers, α-humulene significantly decreased gastric acid secretion nih.govsemanticscholar.orgmdpi.comnih.govresearchgate.net. Furthermore, in an HCl/ethanol-induced acute gastritis model in rats, α-humulene administration resulted in a significant reduction in gastric volume and a decrease in titratable acidity semanticscholar.orgmdpi.comnih.govresearchgate.net. These findings suggest that α-humulene can help mitigate the corrosive effects of gastric acid, contributing to its gastroprotective action.

Data from a preclinical study on gastric secretion parameters:

ParameterControl Groupα-Humulene GroupReduction (%)
Gastric Volume (mL)6.60 ± 1.02.41 ± 0.61Significant
Titratable Acidity--50.95

Inhibition of Histamine Release from Mast Cells

Mast cells play a role in gastric mucosal injury by releasing mediators such as histamine, which can increase gastric acid secretion and vascular permeability semanticscholar.orgnih.govmdpi.com. Preclinical studies using human mast cell line-1 (HMC-1) have shown that α-humulene can inhibit the release of histamine nih.govsemanticscholar.orgmdpi.comnih.govresearchgate.net. This inhibition is associated with the regulation of intracellular calcium and cyclic adenosine monophosphate (cAMP) levels semanticscholar.orgmdpi.comnih.gov. By reducing histamine release, α-humulene can help attenuate mast cell-mediated inflammatory responses in the gastric mucosa.

Data on the effect of α-humulene on histamine release in HMC-1 cells:

TreatmentHistamine Concentration (μM)
Control0.32 ± 0.01
Compound 48/80 Stimulated1.61 ± 0.07
α-Humulene (1.0 mM)Significantly reduced
Curcumin (Positive Control)Strong inhibitory effect

Note: Data on α-humulene's effect is described as a concentration-dependent reduction, with 1.0 mM showing strong inhibition semanticscholar.orgmdpi.com. Specific numerical data for α-humulene at various concentrations are available in the original source semanticscholar.org.

Enhancement of Gastric Mucosal Integrity Factors (e.g., MUC5AC, MUC6)

Maintaining the integrity of the gastric mucosal barrier is crucial for protecting the stomach lining from damage semanticscholar.orgnih.gov. α-Humulene has been shown to enhance factors that contribute to this integrity. Studies in HCl/ethanol-injured stomach tissues have demonstrated that α-humulene can upregulate the mRNA expression levels of mucin 5AC (Muc5ac) and Muc6 nih.govsemanticscholar.orgnih.govresearchgate.nete-century.us. MUC5AC and MUC6 are major secreted mucins in the gastric mucosa that form a protective gel layer e-century.us. Increased expression of these mucins by α-humulene can reinforce the mucosal barrier, thereby preventing gastric injury.

Data on the effect of α-humulene on mRNA expression of gastric mucosal integrity factors in HCl/ethanol-injured stomach tissues:

GeneEffect of HCl/ethanol InjuryEffect of α-Humulene Treatment
Muc5acDecreased expressionIncreased expression (dose-dependent) nih.govresearchgate.net
Muc6Decreased expressionIncreased expression (dose-dependent) nih.govresearchgate.net
Tff1Decreased expressionIncreased expression (dose-dependent) nih.govresearchgate.net
Tff2Decreased expressionIncreased expression (dose-dependent) nih.govresearchgate.net
Tff3Decreased expressionNo significant change nih.gov
PigrDecreased expressionIncreased expression (dose-dependent) nih.govresearchgate.net

Note: Data indicates dose-dependent increases for most factors with α-humulene treatment following injury nih.govresearchgate.net. Specific fold changes and statistical significance are detailed in the original source nih.govresearchgate.net.

Other Preclinical Biological Activities and Mechanistic Insights

Beyond its well-documented anti-inflammatory and anti-cancer properties, preclinical studies have identified other notable biological activities of α-humulene, providing insights into its diverse pharmacological potential. nih.govthieme-connect.comresearchgate.netthieme-connect.com

Insect Repellent Activity

α-Humulene has been identified as a compound contributing to the insect repellent properties of various plant essential oils. researchgate.netnih.govwikipedia.org Preclinical studies have investigated its efficacy against different insect species. researchgate.netnih.govhightimes.comresearchgate.netnih.gov

Studies have shown that α-humulene exhibits repellent activity against mosquitoes, including Aedes aegypti. nih.govwikipedia.orghightimes.com Research on the essential oil of Commiphora leptophloeos leaves, which contains α-humulene, demonstrated significant oviposition deterrence against Aedes aegypti gravid females. nih.gov α-Humulene, present in substantial proportions in the oil, was found to be significantly active in oviposition deterrence assays. nih.gov

Furthermore, α-humulene has shown repellent effects against stored grain pests, such as Sitophilus granarius. researchgate.netnih.govdntb.gov.ua Studies investigating the biological activity of Humulus lupulus essential oil and its main components against Sitophilus granarius adults found that α-humulene elicited repellent activity. researchgate.netnih.govdntb.gov.ua These studies also indicated that the terpenes, including α-humulene, were perceived by insect antennae. researchgate.netnih.govdntb.gov.ua

While the exact mechanisms underlying the insect repellent activity of α-humulene are still being elucidated, potential mechanisms suggested by research include neurotoxicity, affecting insects through actions such as acetylcholinesterase inhibition, which can lead to paralysis and death. researchgate.netmdpi.com Its lipophilicity may also facilitate its assimilation into insects, contributing to toxic properties. researchgate.net

Here is a summary of some preclinical findings on the insect repellent activity of α-Humulene:

Insect SpeciesObserved ActivityReference
Aedes aegyptiOviposition Deterrence nih.govwikipedia.org
Sitophilus granariusRepellent Activity researchgate.netnih.govdntb.gov.ua
Helicoverpa armigeraRepellency and Toxicity researchgate.net

Ecological and Plant Physiological Roles of α Humulene

α-Humulene as a Component of Plant Defense Mechanisms

Plants employ a complex and dynamic defense system against herbivores and pathogens, which includes the production of toxic chemicals and the attraction of natural enemies of pests. nih.gov α-Humulene contributes to these defense mechanisms.

Deterrence of Herbivores and Pests

α-Humulene can act as a deterrent to various insect herbivores. Studies have shown that it is a key volatile component in the avoidance response of Spodoptera litura larvae to nitrogen-limited tomato plants. researchgate.net The presence of α-humulene in the essential oil of Ailanthus altissima indicates its potential to repel insects and exert contact and fumigant insecticidal actions against specific pests. pensoft.net Terpenes, including α-humulene, eugenol, caryophyllene (B1175711) oxide, α-pinene, and α-phellandrene, have been found to have toxic and repellent effects on adult Sitophilus granarius. mdpi.comnih.gov

Signaling in Interplant Communication and Priming of Defenses

Volatile organic compounds emitted by plants, including α-humulene, can serve as signals for communication between plants. frontiersin.orgnih.gov These signals can alert neighboring plants to potential threats, such as herbivore attack, and prime their defenses. frontiersin.orgresearchgate.net In interactions between guava and citrus plants, α-humulene is part of a complex VOC blend that primes and induces defense responses in neighboring citrus plants, increasing their resistance to herbivory. frontiersin.org Exposure to herbivore-induced VOCs can elicit defensive responses in undamaged plants and function as external signals for within-plant communication, contributing to the systemic response to local damage. researchgate.net This signaling can lead to the activation of defense-related signal molecules through synergistic or antagonistic interactions. frontiersin.org

Role in Attracting Natural Enemies of Herbivores (e.g., Entomopathogenic Nematodes)

α-Humulene is one of the volatile compounds that can attract the natural enemies of herbivores, contributing to indirect plant defense. frontiersin.orgentomologyjournals.comcabidigitallibrary.org Herbivore-induced plant volatiles (HIPVs), including terpenes like α-humulene, play a crucial role in attracting predatory and parasitic insects. frontiersin.orgentomologyjournals.comcabidigitallibrary.org For example, the jumping spider Evarcha culicivora is attracted to α-humulene, along with (E)-β-caryophyllene and 1,8-cineole, and attacks the natural enemies of herbivores. entomologyjournals.com While (E)-β-caryophyllene is a well-established attractant for entomopathogenic nematodes like Heterorhabditis megidis in maize roots damaged by Diabrotica virgifera virgifera larvae, α-humulene's specific role in attracting entomopathogenic nematodes has also been explored in the context of volatile blends. cabidigitallibrary.orgcabidigitallibrary.orgnih.gov The release of specific volatile bouquets, which can include compounds like α-humulene, from herbivore cadavers infected by entomopathogenic nematodes can attract healthy herbivores, increasing nematode infection rates and reproduction. elifesciences.org

Environmental Factors Influencing α-Humulene Emission and Production in Plants (e.g., Temperature, UV Radiation)

The emission and production of volatile organic compounds, including α-humulene, in plants are influenced by various environmental factors. researchgate.netmdpi.com These factors can be both abiotic, such as temperature and UV radiation, and biotic, such as herbivory and competition. researchgate.netnih.gov

Temperature is a significant abiotic driver controlling monoterpene emission from plants, and while studies often focus on monoterpenes, sesquiterpene emissions, including α-humulene, can also be affected. mdpi.com Elevated temperatures and heat stress can enhance the biosynthesis and emission of protective terpenoids. mdpi.comresearchgate.netmdpi.com

UV radiation, particularly UV-B, can activate plant defense systems and promote the biosynthesis of secondary metabolites like terpenes. mdpi.comnih.gov However, the effect of UV exposure on volatile emissions can vary depending on the plant species and the level of radiation. nih.gov Some studies report increased VOC emissions under elevated UV radiation, while others indicate reductions in certain terpene emissions. nih.gov For instance, elevated UV radiation caused a significant reduction in sesquiterpene emissions in Calluna vulgaris compared to attenuated UV treatment. nih.gov

Biotic factors like herbivory are well-studied in relation to plant volatiles and have been linked to increased emissions of individual compounds, including sesquiterpenes like α-humulene, which can attract the natural enemies of herbivores. nih.govfrontiersin.org The presence of specialist herbivores has been associated with increased emissions of mono- and sesquiterpenoids. nih.gov Additionally, nutrient availability, such as nitrogen levels, can modulate the synthesis and emission of defensive VOCs like α-humulene, influencing herbivore feeding. researchgate.netresearchgate.net

Environmental stress factors, including physical injury or microbial attack, can also induce the formation of sesquiterpenes like α-humulene in some plants, such as Aquilaria trees. researchgate.net

Data Table: Environmental Factors and their Influence on Plant Volatiles (General, including Sesquiterpenes)

Environmental FactorInfluence on Volatile Emission/ProductionNotesSource Indices
TemperatureCan increase emission and biosynthesis; Heat stress can induce emission.Effects can vary based on storage vs. non-storage compounds. mdpi.comresearchgate.netmdpi.comd-nb.info
UV RadiationCan activate defense system and promote biosynthesis; Effects vary (increase or decrease depending on species/level).UV-B particularly noted. mdpi.comnih.govd-nb.info
Herbivory (Biotic Stress)Often increases emission, particularly of defense-related compounds like sesquiterpenes.Can lead to unique blends that attract natural enemies. cabidigitallibrary.orgnih.govfrontiersin.org
Nutrient AvailabilityCan modulate synthesis and emission of defensive VOCs (e.g., Nitrogen).Can influence herbivore feeding. researchgate.netresearchgate.net
Other Abiotic Factors (Soil Moisture, Humidity, CO2, O3)Can affect emissions, but studies are less extensive.Mechanisms not fully understood. mdpi.comd-nb.info

Structure Activity Relationship Sar Studies of α Humulene and Its Derivatives

Correlation Between α-Humulene Structure and Anti-inflammatory Efficacy

α-Humulene has demonstrated significant anti-inflammatory activity in various experimental models. nih.govscielo.brresearchgate.net Studies suggest that its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govgoogle.com It has also been shown to reduce the production of prostaglandin (B15479496) E2 (PGE2) and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netgoogle.commdpi.com

While the precise structural features of α-humulene responsible for its anti-inflammatory effects are still under investigation, its eleven-membered ring structure with specific double bond configurations is believed to play a crucial role. nih.gov Research comparing α-humulene to its isomer β-caryophyllene, which has a bicyclic structure, often highlights shared anti-inflammatory properties, suggesting that the sesquiterpene scaffold is important. nih.govresearchgate.net However, subtle structural differences between isomers and derivatives can lead to variations in activity and target interactions. For instance, zerumbone (B192701), a structural analogue of α-humulene with an exocyclic carbonyl group, has shown stronger binding to TNF-α in computational studies, forming more hydrophobic interactions compared to α-humulene. nih.gov This suggests that modifications to the core humulene (B1216466) structure can influence binding affinity to inflammatory targets.

Structural Determinants for Anticancer Activity of α-Humulene

α-Humulene has shown potential anticancer activity against various cancer cell lines. researchgate.netresearchgate.net Its mechanisms of action may involve modulating pathways related to cell cycle regulation, apoptosis, inflammation, and angiogenesis. researchgate.net Studies have reported that α-humulene can inhibit cancer cell proliferation and induce apoptosis. nih.govresearchgate.net

The anticancer activity of α-humulene is influenced by its chemical structure. Comparisons with its isomer, β-caryophyllene, are frequent in this area as well. Both sesquiterpenes have demonstrated antitumor potential and cytotoxic activity against cancer cells. researchgate.net Interestingly, β-caryophyllene has been shown to potentiate the anticancer activity of α-humulene in certain cancer cell lines, suggesting a synergistic interaction between these structurally related compounds. nih.govmdpi.comnih.gov This potentiation effect might be related to β-caryophyllene facilitating the passage of α-humulene into cells. nih.gov

Specific structural modifications to the α-humulene scaffold can impact its cytotoxic effects. While the precise SAR for anticancer activity is still being defined, the presence and position of double bonds and potential functional groups on the 11-membered ring are likely to be critical. Research into derivatives and analogues is ongoing to identify structures with enhanced potency and selectivity against cancer cells. Some studies have explored oxidized derivatives or conjugates to improve efficacy or targeting.

Table 1: Cytotoxic Activity of α-Humulene on Various Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
HT-29 (human colorectal cancer)53.67 ± 2.99 (γ-humulene) researchgate.net
HT-29 (human colorectal cancer)52 nih.gov
J5 (human liver cancer)180 nih.gov
A549 (human lung carcinoma)130 nih.gov
HCT-116 (human colorectal carcinoma)310 researchgate.netnih.gov
MCF-7 (human breast adenocarcinoma)420 researchgate.netnih.gov
RAW264.7 (murine macrophage)190 researchgate.netnih.gov
MCF-7 (human breast adenocarcinoma)110 (from Eugenia zuchowskiae) nih.gov

Note: IC₅₀ values can vary depending on the experimental conditions and source of α-humulene.

Investigation of α-Humulene Isomers and Analogues on Biological Targets

The biological activities of α-humulene are closely related to those of its isomers and naturally occurring analogues. The most prominent isomer studied alongside α-humulene is β-caryophyllene. wikipedia.orgnih.govresearchgate.net Both are sesquiterpenes found together in many plant essential oils and share several pharmacological properties, including anti-inflammatory and anticancer activities. researchgate.net Isocaryophyllene is another isomer that has been investigated, often in conjunction with β-caryophyllene and α-humulene. nih.govnih.gov

Studies comparing the activities of these isomers provide insights into the role of structural variations. For instance, while both α-humulene and β-caryophyllene exhibit anti-inflammatory effects, their precise mechanisms or potency might differ. nih.govresearchgate.net Similarly, investigations into their anticancer activities, including potential synergistic effects, highlight the importance of their distinct structures. nih.govmdpi.comnih.gov

Naturally occurring analogues with modifications to the this compound skeleton, such as oxidized or hydroxylated forms, are also subjects of SAR studies. For example, 14-hydroxy-alpha-humulene is a derivative found in some plants. thegoodscentscompany.com Comparing the biological activities of these analogues to the parent compound helps identify how specific functional groups or structural alterations influence target binding and efficacy. Research on this compound-type sesquiterpenoids from Asteriscus graveolens identified derivatives like 9-oxohumula-4-en-6,15-olide and 9-oxohumula-1(10)(Z),4,7(E)-trien-6,15-olide with anti-inflammatory activity, demonstrating that modifications to the ring structure can retain or alter biological properties. jocms.org

These investigations into isomers and analogues are crucial for understanding the key pharmacophores within the this compound structure responsible for specific biological effects and for guiding the design of novel therapeutic agents with improved properties.

Computational Chemistry Approaches in α-Humulene SAR (e.g., Molecular Docking, Virtual Screening)

Computational chemistry techniques, such as molecular docking and virtual screening, are increasingly employed to complement experimental SAR studies of α-humulene and its derivatives. mdpi.comnih.govworldscientific.compensoft.netals-journal.com These methods allow researchers to predict the binding affinities and interaction modes of small molecules with biological targets at a molecular level. mdpi.comnih.govals-journal.com

Molecular docking simulates the binding of a ligand (like α-humulene or its derivatives) to a receptor protein (such as an enzyme involved in inflammation or a protein crucial for cancer cell survival). nih.govals-journal.com By analyzing the predicted binding poses and interaction energies, researchers can gain insights into how structural features of the ligand contribute to its binding affinity and specificity for a particular target. This helps to explain observed biological activities and guide the design of compounds with improved target interactions.

Virtual screening involves computationally evaluating large libraries of compounds to identify potential hits that are likely to bind to a target protein. mdpi.comworldscientific.comals-journal.com This can be based on structural similarity to known active compounds (ligand-based virtual screening) or on the predicted binding to the target's active site (structure-based virtual screening). mdpi.com These approaches can accelerate the discovery of novel α-humulene analogues with desired biological activities by prioritizing compounds for experimental testing.

Molecular dynamics simulations are also used to study the stability of the ligand-protein complex over time, providing a more dynamic view of the interaction compared to static docking. jocms.orgmdpi.comworldscientific.com These simulations can help confirm the stability of predicted binding poses and assess the flexibility of both the ligand and the protein.

Computational studies have been applied to investigate the interaction of α-humulene and its derivatives with various targets, including inflammatory enzymes like COX-2 and TNF-α, as well as proteins relevant to cancer. nih.govjocms.org For instance, molecular docking and dynamics simulations were used to assess the affinity and stability of this compound derivatives to inflammatory proteins. jocms.org These computational approaches provide valuable theoretical support for experimental findings and aid in the rational design of α-humulene-based therapeutic agents.

Challenges and Future Research Trajectories for α Humulene

Overcoming Variability in α-Humulene Yields from Natural Sources

Variability in α-humulene yield across different botanical sources presents significant logistical challenges for large-scale extraction. curaleafclinic.comthieme-connect.comnih.govresearchgate.net Reported yields of α-humulene from various plant and animal species have been shown to range from negligible to 60.90%. nih.govthieme-connect.com This inconsistency makes it difficult to standardize extraction processes for potential medical use. curaleafclinic.com

Addressing this variability requires the identification of additional plant species that consistently provide high α-humulene yields. thieme-connect.comnih.gov Furthermore, increased investigation into the biosynthesis pathways of α-humulene in plants is crucial for developing strategies to enhance its natural production or facilitate synthetic production. thieme-connect.comnih.gov

Addressing the Need for More Focused Research on Isolated α-Humulene Versus Essential Oil Combinations

Much of the research conducted to date has utilized combinations of organic compounds present in plant essential oils, rather than evaluating the properties of isolated α-humulene. curaleafclinic.comthieme-connect.comnih.gov This has resulted in a limited body of evidence specifically summarizing the individual properties and efficacy of α-humulene. thieme-connect.comnih.gov

Comprehensive investigations into the properties of isolated α-humulene are essential to clearly define its specific biological activities and therapeutic potential. thieme-connect.comnih.gov Evaluating studies that specifically report on isolated α-humulene is important to advance this scientific field. curaleafclinic.comthieme-connect.comnih.gov The lack of studies in humans examining the effects of isolated α-humulene further highlights this research gap. curaleafclinic.com

Development of Sustainable Bioproduction Systems for α-Humulene to Address Supply Limitations

The reliance on natural sources with variable yields and the limitations of chemical synthesis, such as low efficiency and high costs, underscore the need for sustainable production methods for α-humulene. researchgate.net Bioproduction, utilizing metabolically engineered microorganisms, offers a promising avenue to overcome these supply limitations and provide a sustainable source of α-humulene. researchgate.netdoi.orgnih.gov

Research has explored the engineering of microorganisms such as Escherichia coli and Yarrowia lipolytica for α-humulene biosynthesis from carbon sources like glucose or even waste materials such as grass clippings. researchgate.netnih.govmdpi.com While progress has been made, achieving high α-humulene titers in engineered microbes remains a challenge. researchgate.net Strategies such as optimizing the mevalonate (B85504) and acetyl-CoA pathways, integrating α-humulene synthases with high catalytic activity, and developing in situ product recovery methods to counteract product degradation are being investigated to improve yields. researchgate.netnih.gov For instance, engineering Yarrowia lipolytica has resulted in significantly increased α-humulene titers in bioreactors. researchgate.netresearchgate.net

Elucidating Underexplored Molecular Targets and Signaling Pathways of α-Humulene

While preclinical studies suggest various biological activities for α-humulene, its precise molecular targets and the signaling pathways it modulates are not fully elucidated. curaleafclinic.comthieme-connect.comnih.gov Mechanistic insights have indicated its involvement in mitochondrial dysfunction, diminished intracellular glutathione (B108866) levels, and the induction of oxidative stress in certain cancer cell models. nih.govresearchgate.netthieme-connect.com α-Humulene has also been associated with an increase in GST activity. thieme-connect.comnih.gov In rodent studies, it has shown cannabimimetic properties through cannabinoid 1 and adenosine (B11128) A2a receptors. nih.govresearchgate.netthieme-connect.com

Further rigorous mechanistic investigations are warranted to effectively uncover the full potential of α-humulene. nih.govresearchgate.netthieme-connect.com Understanding the specific interactions of α-humulene with cellular components and signaling cascades is crucial for defining its therapeutic mechanisms and identifying potential new applications.

Integration of Advanced Omics Technologies in α-Humulene Research

The integration of advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant potential to deepen the understanding of α-humulene's effects and optimize its production. nih.govresearchgate.netmdpi.comresearchgate.net

Omics TechnologyApplication in α-Humulene Research
GenomicsIdentifying genes involved in α-humulene biosynthesis in plants or engineered microorganisms; exploring genetic variations affecting yield. mdpi.com
TranscriptomicsAnalyzing gene expression profiles in response to α-humulene treatment to understand its cellular impact and signaling pathways. nih.govmdpi.comfrontiersin.org
ProteomicsIdentifying proteins that interact with α-humulene or are modulated by its presence; understanding protein-level effects. mdpi.comresearchgate.netnih.gov
MetabolomicsAnalyzing the metabolic changes induced by α-humulene in biological systems; identifying downstream effects and biomarkers. mdpi.comnih.govresearchgate.net
Multi-omicsIntegrating data from multiple omics layers for a holistic understanding of complex biological processes related to α-humulene. researchgate.netms-editions.cl

Omics technologies can provide comprehensive insights into the metabolic networks of microorganisms engineered for α-humulene production, helping to identify bottlenecks and guide metabolic engineering strategies for higher yields. nih.govresearchgate.net In the context of studying the biological effects of α-humulene, omics can reveal global molecular changes in cells or tissues, aiding in the identification of previously unknown targets and pathways. mdpi.comresearchgate.net

Methodological Refinements in Preclinical Models for α-Humulene Investigation

While preclinical studies have demonstrated promising effects of α-humulene, particularly in in vitro and animal models, there is a need for methodological refinements to improve the translatability of these findings to clinical settings. curaleafclinic.comcaringsunshine.commdpi.com

Current preclinical research has explored α-humulene's effects in various models, including those for inflammation, cancer, and pain. thieme-connect.comnih.govresearchgate.netthieme-connect.comhcplive.com For example, studies have investigated its impact on inflammatory markers in rodent models and its antiproliferative activity in various cancer cell lines. nih.govresearchgate.netthieme-connect.com Research in preclinical pain models has shown that α-humulene can elevate mechanical thresholds. hcplive.com

Future research should focus on utilizing more complex and clinically relevant preclinical models that better mimic human physiology and disease states. This includes developing improved in vitro systems, using a wider range of animal models, and conducting studies that assess the pharmacokinetics and bioavailability of α-humulene more comprehensively. Rigorous pharmacokinetic studies are warranted to effectively uncover the potential of α-humulene. nih.govresearchgate.netthieme-connect.com Furthermore, studies using high-purity compounds are encouraged to better clarify the mechanisms accounting for its properties. mdpi.com

Q & A

Basic Research Questions

Q. How is humulene isolated and quantified from natural sources in laboratory settings?

  • Methodological Answer : this compound is typically isolated via steam distillation or solvent extraction (e.g., hexane or ethanol) from hop cones or other botanical sources. Quantification employs gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., caryophyllene oxide) to ensure precision. For reproducibility, researchers must report extraction parameters (temperature, solvent ratios) and calibration curves .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural isomers?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are essential. For example, α-humulene’s transannular cyclization products can be distinguished via NOESY NMR to confirm stereochemistry. Researchers should cross-reference spectral data with established databases (e.g., SciFinder) to validate purity .

Q. How do researchers standardize this compound samples for comparative bioactivity studies?

  • Methodological Answer : Standardization requires ≥95% purity verified by HPLC-UV. Batch-to-batch variability is minimized using certified reference materials (CRMs) from institutions like NIST. Documentation of storage conditions (e.g., inert gas, −20°C) is critical for stability assessments .

Advanced Research Questions

Q. What experimental models are optimal for evaluating this compound’s anti-neuroinflammatory effects?

  • Methodological Answer : In vivo models (e.g., amyloid-beta-induced Alzheimer’s disease in rodents) are paired with behavioral assays (Morris water maze) and cytokine profiling (ELISA for IL-4, TNF-α). For example, α-humulene nanoparticles (NHUM) showed accelerated resolution of neuroinflammation vs. free this compound (HUM), requiring TEM for nanoparticle characterization and blinded histological analysis .
  • Data Highlight :

GroupIL-4 Expression (pg/mL)Behavioral Score (Latency, sec)
NC120 ± 1545 ± 5
HUM90 ± 1030 ± 4
NHUM75 ± 820 ± 3
NC = Negative control; HUM = α-humulene; NHUM = Nanoparticle-formulated this compound

Q. How can contradictions in this compound’s pro/anti-inflammatory outcomes be resolved methodologically?

  • Methodological Answer : Discrepancies often arise from dose-dependent effects or model specificity. Researchers should:

  • Conduct dose-response curves (e.g., 1–100 µM in macrophage assays).
  • Use dual-reporter systems (e.g., NF-κB and Nrf2 activation in luciferase assays) to map signaling pathways.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid overgeneralization .

Q. What synthetic strategies address the challenges in α-humulene’s total synthesis?

  • Methodological Answer : Key hurdles include stereoselective transannular cyclizations. Advanced approaches use palladium-catalyzed cross-couplings or biomimetic acid-mediated cyclizations. For example, [8]-annulene intermediates are stabilized via low-temperature (−78°C) Schlenk techniques. Progress is tracked via real-time NMR and DFT calculations to optimize transition states .

Q. How should researchers design studies to assess this compound’s pharmacokinetics in multi-compartment models?

  • Methodological Answer : Use radiolabeled ¹⁴C-humulene in Sprague-Dawley rats, with LC-MS/MS for plasma/tissue quantification. Compartmental modeling (e.g., NONMEM) identifies absorption barriers. Include mass balance studies (72-hour fecal/urinary excretion) to confirm bioavailability and metabolite identification via HRMS .

Guidance for Addressing Research Gaps

  • Data Reprodubility : Document all experimental variables (e.g., solvent purity, humidity) per the Beilstein Journal’s guidelines to enable replication .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo studies, specifying euthanasia protocols and sample sizes justified by power analysis .
  • Contradiction Analysis : Apply Cochrane systematic review standards to meta-analyze this compound studies, assessing bias via funnel plots and I² statistics .

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